molecular formula C18H21N3O3S2 B2748089 N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 865615-58-3

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2748089
M. Wt: 391.5
InChI Key: JUSIKMCTIDKGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield, purity, and any challenges or unique aspects of the synthesis process.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic aspects may also be considered.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties like acidity or basicity, redox potential, and spectral properties might also be included.


Scientific Research Applications

Anticancer Potential

A significant body of research has focused on the synthesis and evaluation of derivatives similar to N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide for their potential anticancer properties. Studies have shown that certain sulfonamide derivatives exhibit promising anticancer activities, including the inhibition of tumor cell lines and specific cancer-associated enzymes. For instance, synthesized sulfonamides demonstrated selective inhibitory effects against human carbonic anhydrase IX and XII isoenzymes, which are often overexpressed in cancer cells and contribute to tumor acidification and growth (Gul et al., 2018). These findings suggest a pathway for the development of new anticancer drugs, leveraging the molecular structure of sulfonamides for therapeutic interventions.

Enzyme Inhibition for Therapeutic Applications

The enzyme-inhibiting properties of sulfonamide derivatives extend beyond anticancer applications, encompassing a broad spectrum of potential therapeutic uses. For example, studies have revealed that certain derivatives effectively inhibit carbonic anhydrase and acetylcholinesterase enzymes. These enzymes play crucial roles in physiological processes, and their dysregulation is associated with various diseases. By targeting these enzymes, sulfonamide derivatives offer potential treatment strategies for conditions such as glaucoma, epilepsy, and Alzheimer's disease, among others (Yamali et al., 2018). The ability to selectively inhibit specific enzyme activities suggests the versatility of sulfonamide derivatives in drug development, highlighting their significance in medicinal chemistry.

Antidepressant and Antimicrobial Effects

The diverse chemical structure of sulfonamide derivatives allows for a wide range of biological activities, including potential antidepressant and antimicrobial effects. Research into phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, for example, has indicated promising antidepressant activities without significant neurotoxicity, offering a new avenue for the development of safer antidepressant medications (Mathew et al., 2014). Furthermore, certain sulfonamide compounds have demonstrated antimicrobial properties against a range of bacterial and fungal pathogens, suggesting their potential use in treating infections (Jamode et al., 2009).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.


properties

IUPAC Name

N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-3-18(22)21-16(17-9-6-10-25-17)12-15(19-21)13-7-5-8-14(11-13)20-26(23,24)4-2/h5-11,16,20H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSIKMCTIDKGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.